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Abstract
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a

volatile organic compound recognized for its significant contribution to the aroma of various

food products, most notably cocoa and chocolate. This technical guide provides a

comprehensive overview of the olfactory properties of this sulfur-containing aldehyde. It

includes a summary of its known sensory characteristics, a discussion of the analytical

methodologies employed for its evaluation, and a proposed signaling pathway for its

perception. This document is intended to serve as a valuable resource for researchers in the

fields of flavor chemistry, sensory science, and pharmacology.

Introduction
2-(Methyldithio)isobutyraldehyde (CAS No. 67952-60-7) is a key flavor compound that

imparts desirable aromatic notes to a variety of consumer products.[1] Its characteristic

"aromatic cocoa dark chocolate" and "smoky" scent profile makes it a significant component in

the formulation of flavors and fragrances.[2] As a volatile sulfur compound, its potent odor is

detectable even at low concentrations, highlighting the importance of understanding its

olfactory properties for quality control and new product development. This guide synthesizes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1585464?utm_src=pdf-interest
https://www.benchchem.com/product/b1585464?utm_src=pdf-body
https://www.benchchem.com/product/b1585464?utm_src=pdf-body
https://www.chemimpex.com/products/34667
https://pubchem.ncbi.nlm.nih.gov/compound/Isobutyraldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the available scientific information on its sensory attributes, the experimental protocols for their

assessment, and the potential biological mechanisms underlying its perception.

Physicochemical and Regulatory Information
A summary of the key physicochemical properties and regulatory identifiers for 2-
(Methyldithio)isobutyraldehyde is provided in the table below.

Property Value Reference

Molecular Formula C5H10OS2 [3]

Molecular Weight 150.26 g/mol [3]

Appearance Colorless to pale yellow liquid [3]

Boiling Point 46 °C @ 1 mmHg [4]

FEMA Number 3866 [3]

JECFA Number 580 [3]

Odor Description
Aromatic, cocoa, dark

chocolate, smoky
[2]

Olfactory Profile
The olfactory profile of 2-(Methyldithio)isobutyraldehyde is predominantly characterized by

its association with cocoa and chocolate aromas. Sensory evaluations have consistently

described its scent as having notes of dark chocolate and a smoky, roasted quality.

Quantitative Olfactory Data
A critical parameter for characterizing the potency of an odorant is its odor detection threshold,

which is the minimum concentration of a substance that can be detected by the human sense

of smell. Despite its importance as a flavor compound, a specific, quantitatively determined

odor detection threshold for 2-(Methyldithio)isobutyraldehyde in a defined medium (e.g.,

water or air) is not readily available in the published literature. The safety data sheet for the

compound explicitly states "Odor Threshold: No information available".[4]
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The potency of this compound is often evaluated using techniques such as Aroma Extract

Dilution Analysis (AEDA), which provides a Flavor Dilution (FD) factor. The FD factor

represents the highest dilution at which an odorant is still detectable by gas chromatography-

olfactometry (GC-O) and serves as a measure of its aroma intensity. While specific FD factors

for pure 2-(Methyldithio)isobutyraldehyde are not cited, AEDA studies on chocolate have

identified numerous potent odorants, highlighting the utility of this method for characterizing key

aroma compounds.[5][6]

Experimental Protocols for Olfactory Analysis
The evaluation of the olfactory properties of volatile compounds like 2-
(Methyldithio)isobutyraldehyde relies on a combination of instrumental and sensory analysis

techniques.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a complex volatile

mixture. An extract of the sample is injected into a gas chromatograph, and the eluting

compounds are simultaneously directed to a detector (e.g., a mass spectrometer for

identification) and a sniffing port where a trained sensory panelist assesses the odor.

A detailed workflow for GC-O analysis is presented below:

Sample Preparation GC-O Analysis

Detection & Analysis

Chocolate/Cocoa Sample Solvent Extraction / Headspace SPME Concentration of Extract Injection into GC Separation on Capillary Column Effluent Splitting

Mass Spectrometry (MS)

Sniffing Port

Data Acquisition

Sensory Panel Evaluation

Data Analysis & Odorant Identification

Click to download full resolution via product page

GC-O Experimental Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1585464?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11929301/
https://www.semanticscholar.org/paper/Use-of-gas-chromatography-olfactometry-to-identify-Counet-Callemien/1c020f598f14aebfdf40d602d0587550c67d0d1d
https://www.benchchem.com/product/b1585464?utm_src=pdf-body
https://www.benchchem.com/product/b1585464?utm_src=pdf-body
https://www.benchchem.com/product/b1585464?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aroma Extract Dilution Analysis (AEDA)
AEDA is a method used in conjunction with GC-O to determine the relative potency of odorants

in a sample. The sample extract is serially diluted, and each dilution is analyzed by GC-O until

no odor can be detected. The highest dilution at which an odorant is still perceived is its Flavor

Dilution (FD) factor.

The logical workflow for AEDA is as follows:

Start with Concentrated Aroma Extract

Perform GC-O Analysis

Odor Detected?

Perform Serial Dilution of Extract

Yes

Record Flavor Dilution (FD) Factor

No

End

Click to download full resolution via product page

Aroma Extract Dilution Analysis (AEDA) Workflow.

Sensory Panel Evaluation
For a comprehensive understanding of the olfactory properties, a trained sensory panel is

indispensable. The panel can be used to develop a detailed sensory profile of the compound,

including the intensity of various aroma attributes.
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A typical sensory panel evaluation process includes:

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained

to recognize and rate the intensity of specific aroma attributes relevant to cocoa and

chocolate.[7][8]

Sample Preparation: 2-(Methyldithio)isobutyraldehyde is diluted in an appropriate solvent

(e.g., propylene glycol or deodorized oil) to various concentrations.

Evaluation: Panelists are presented with the samples in a controlled environment and asked

to rate the intensity of predefined descriptors (e.g., cocoa, smoky, roasted, sulfury) on a

structured scale.[9]

Data Analysis: The collected data is statistically analyzed to determine the sensory profile of

the compound.

Proposed Olfactory Signaling Pathway
The perception of odorants begins with the interaction of volatile molecules with olfactory

receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium.

While the specific OR that binds to 2-(Methyldithio)isobutyraldehyde has not been

definitively identified, its chemical structure as a sulfur-containing aldehyde suggests a

potential interaction with receptors known to bind such functionalities.

The human olfactory receptor OR1A1 is a broadly tuned receptor that has been shown to be

activated by a variety of compounds, including aldehydes and sulfur-containing molecules.

Given this, a hypothetical signaling pathway for the perception of 2-
(Methyldithio)isobutyraldehyde involving OR1A1 is proposed below.
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Hypothetical Olfactory Signaling Pathway.
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Conclusion
2-(Methyldithio)isobutyraldehyde is a crucial aroma compound with a distinct "aromatic

cocoa dark chocolate" and "smoky" profile. While its sensory characteristics are well-

documented qualitatively, a significant gap exists in the quantitative data, specifically its odor

detection threshold. The experimental protocols outlined in this guide, including GC-O, AEDA,

and sensory panel evaluations, provide a robust framework for the comprehensive analysis of

its olfactory properties. Further research is warranted to determine its odor threshold and to

elucidate the specific olfactory receptors and signaling pathways involved in its perception,

which will enhance our understanding of flavor chemistry and guide the development of future

food and fragrance products.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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